N-Boc-3-bromo-5-fluoro-D-phenylalanine
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Overview
Description
N-Boc-3-bromo-5-fluoro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a bromine atom at the 3rd position and a fluorine atom at the 5th position on the phenyl ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-bromo-5-fluoro-D-phenylalanine typically involves multiple steps:
Bromination and Fluorination: The phenylalanine derivative undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Coupling Reactions: The protected amino acid is then coupled with other reagents to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-bromo-5-fluoro-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions to form peptide bonds or other complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation and reduction reactions can modify the functional groups on the molecule .
Scientific Research Applications
N-Boc-3-bromo-5-fluoro-D-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-3-bromo-5-fluoro-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The Boc protecting group ensures that the amino group remains unreactive during initial stages, allowing for selective reactions at other sites .
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-bromo-5-fluoro-DL-phenylalanine: Similar structure but with bromine at the 2nd position.
N-Boc-3,5-difluoro-L-phenylalanine: Contains two fluorine atoms at the 3rd and 5th positions.
Uniqueness
N-Boc-3-bromo-5-fluoro-D-phenylalanine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
Molecular Formula |
C14H17BrFNO4 |
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Molecular Weight |
362.19 g/mol |
IUPAC Name |
(2R)-3-(3-bromo-5-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
PENBFMDFHDIAQC-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)Br)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)F)C(=O)O |
Origin of Product |
United States |
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